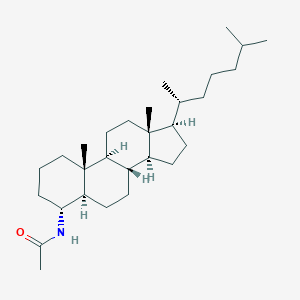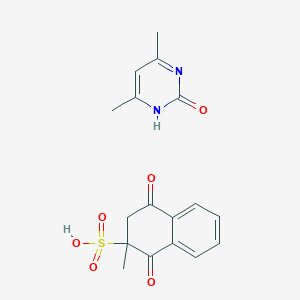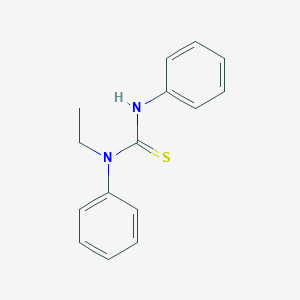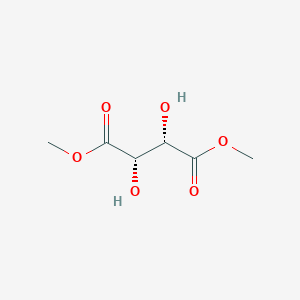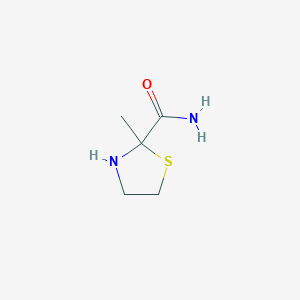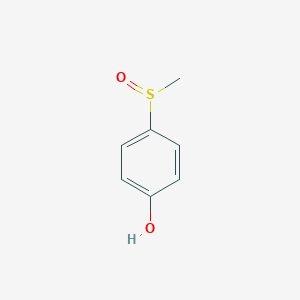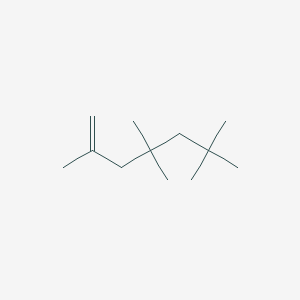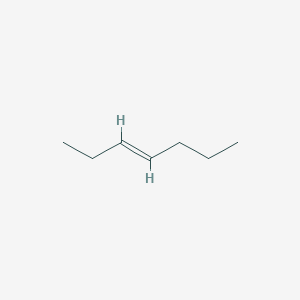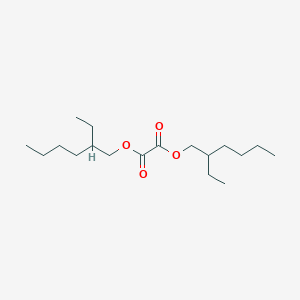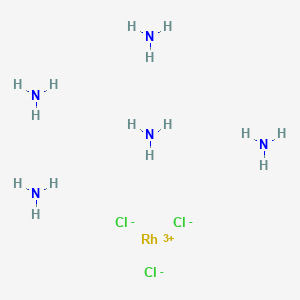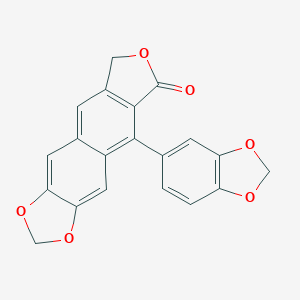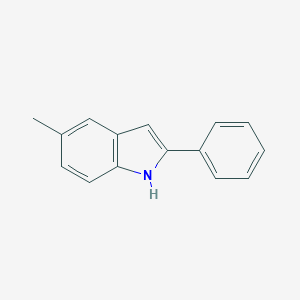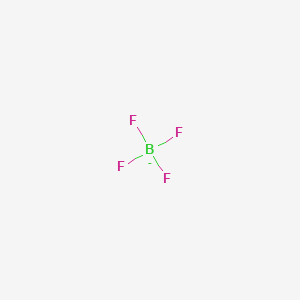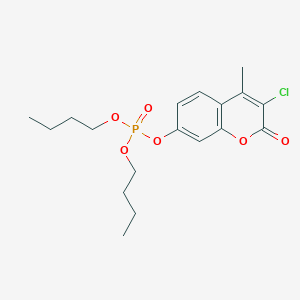
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of coumarin, a natural compound found in many plants. The synthesis of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is a complex process that involves several steps.
Mechanism Of Action
The mechanism of action of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemical And Physiological Effects
Studies have shown that 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, leading to cell death. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell membranes. In animal studies, this compound has been shown to have low toxicity, making it a promising candidate for further research.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal studies, making it a safe compound to work with. Additionally, this compound has been shown to have cytotoxic effects on cancer cells and antibacterial activity against several strains of bacteria, making it a promising candidate for further research. One limitation of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound involves several steps, making it a time-consuming process.
Future Directions
There are several future directions for research on 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate. One direction is to further study its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. Additionally, further research can be done to study its antibacterial activity against other strains of bacteria. Another direction is to study its potential use as an antiviral agent. Studies have shown that this compound has antiviral activity against several strains of viruses, including influenza virus and herpes simplex virus. Overall, further research on this compound can lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate involves several steps. The first step is the synthesis of 3-chloro-7-hydroxy-4-methylcoumarin, which is achieved by reacting salicylaldehyde with ethyl acetoacetate in the presence of piperidine. The resulting compound is then chlorinated using thionyl chloride to yield 3-chloro-7-hydroxy-4-methylcoumarin. In the final step, dibutyl phosphoric acid is added to the compound to yield 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate.
Scientific Research Applications
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has been studied for its potential use as an antibacterial agent. Studies have shown that this compound has antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
14663-66-2 |
|---|---|
Product Name |
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate |
Molecular Formula |
C18H24ClO6P |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
dibutyl (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate |
InChI |
InChI=1S/C18H24ClO6P/c1-4-6-10-22-26(21,23-11-7-5-2)25-14-8-9-15-13(3)17(19)18(20)24-16(15)12-14/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
MZJWBPPRJLFUOG-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
synonyms |
Phosphoric acid 3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yldibutyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



